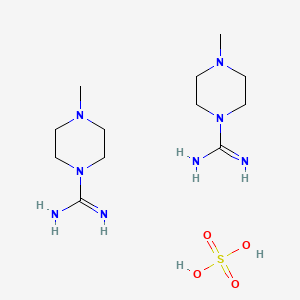
methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride
Übersicht
Beschreibung
“Methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride” is a chemical compound with the CAS Number: 1171599-40-8 . It has a molecular weight of 302.76 . The IUPAC name for this compound is “this compound” and its Inchi Code is 1S/C16H14N2O2.ClH/c1-20-16(19)11-6-8-13(9-7-11)18-10-12-4-2-3-5-14(12)15(18)17;/h2-9,17H,10H2,1H3;1H .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C16H14N2O2.ClH/c1-20-16(19)11-6-8-13(9-7-11)18-10-12-4-2-3-5-14(12)15(18)17;/h2-9,17H,10H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 302.76 . The compound’s IUPAC name is “this compound” and its Inchi Code is 1S/C16H14N2O2.ClH/c1-20-16(19)11-6-8-13(9-7-11)18-10-12-4-2-3-5-14(12)15(18)17;/h2-9,17H,10H2,1H3;1H .Wissenschaftliche Forschungsanwendungen
Synthesis and Mesophase Characterization
Research has focused on the synthesis and characterization of mesogenic Schiff bases derived from isoindoline-1,3-dione, displaying liquid crystalline behavior with potential applications in display technologies. For instance, a study detailed the preparation of homologous series of mesogenic Schiff-bases, revealing their enantiotropic liquid crystalline behavior with nematic texture, and some exhibiting smectic A phase. This investigation sheds light on the influence of thermal behavior and mesomorphic properties upon modification of the spacer, contributing to the understanding of liquid crystal science and technology (Dubey et al., 2018).
Advanced Synthetic Methods
Another aspect of research on this compound includes the development of new synthetic methods for related compounds. For example, the synthesis of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid through a novel method involving thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one demonstrates the versatility of related chemical structures in generating compounds with potential utility in medicinal chemistry and material science (Tkachuk et al., 2020).
Corrosion Inhibition
The compound and its derivatives have been explored as corrosion inhibitors, demonstrating the chemical's potential in protecting metals against corrosion, which is vital for industrial applications. A study on the corrosion inhibition efficiency of similar Schiff base compounds highlights their effectiveness as inhibitors, showcasing the broader applicability of this compound class in materials science and engineering (Tawfik, 2015).
Molecular Structure Elucidation
The determination of molecular structures through crystallography and spectroscopy is another critical area of application. Detailed structural analysis of related compounds provides insights into their chemical behavior and potential applications in designing more effective materials and drugs. Research demonstrating the structure determination of related methyl esters by X-ray crystallography serves as a basis for further exploration of their physical and chemical properties (Sakhautdinov et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
A similar compound, an isoindoline analogue, has been reported to have high binding affinity and selectivity towards the mt2 subtype . This suggests that methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride may also interact with similar targets.
Mode of Action
Based on the reported behavior of similar compounds, it can be hypothesized that it may act as an antagonist to its target .
Eigenschaften
IUPAC Name |
methyl 4-(3-imino-1H-isoindol-2-yl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2.ClH/c1-20-16(19)11-6-8-13(9-7-11)18-10-12-4-2-3-5-14(12)15(18)17;/h2-9,17H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXNMTAOECQRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



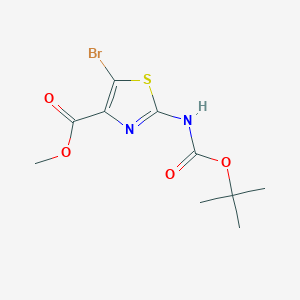



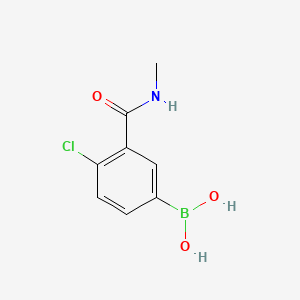
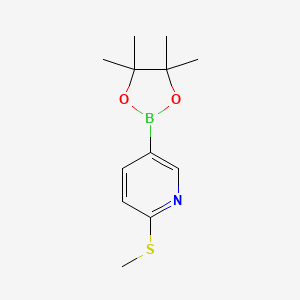
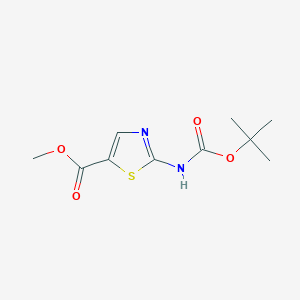
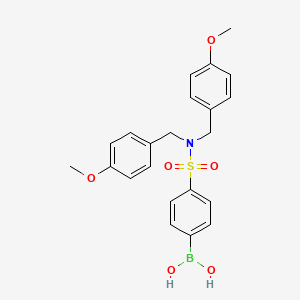
![{[1-(3-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1461917.png)

![5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1461921.png)
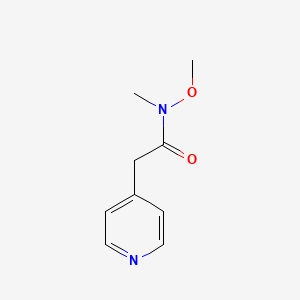
![7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1461923.png)
